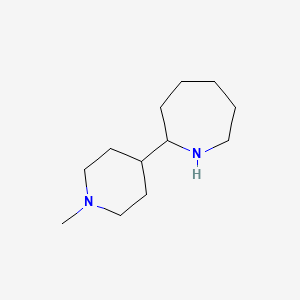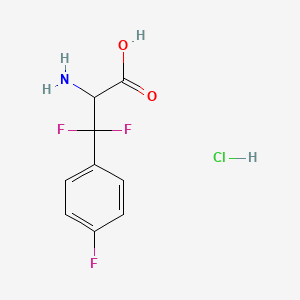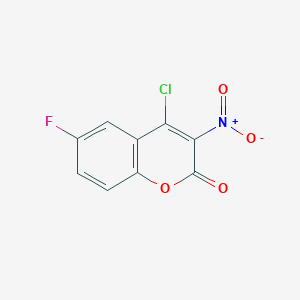phosphonium bromide CAS No. 53811-43-1](/img/structure/B3042247.png)
[(5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide
説明
This compound, also known as (5-Nitro-2-furyl)methylphosphonium bromide, is a rare and unique chemical. It has a linear formula of C23H19BrNO3P and a CAS Number of 53811-43-1 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C23H19BrNO3P . The molecular weight is 468.291 .科学的研究の応用
Electron Transfer Processes
The compound (5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide participates in reactions that involve electron transfer processes, specifically through anionradical mechanisms. Such reactions include the formation of derivatives like 1,2-bis(5-nitro-2-furyl)ethane and others, which are discussed in the context of substitution anionradical mechanisms in both aliphatic and aromatic series. These processes have implications for the reaction mechanism and are significant in the field of organic chemistry (Prousek, 1980).
DNA-Targeted Anti-Cancer Drugs
This compound is relevant in the evaluation of DNA-targeted anti-cancer drugs. Studies have shown that certain triphenyl phosphonium salts, similar in structure to (5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide, interact with DNA and demonstrate inhibitory effects on cancer cells. This suggests potential applications in the development of novel anti-cancer therapies (Xie et al., 2008).
Alkaline Hydrolysis and Chemical Reactions
The compound is also involved in studies of alkaline hydrolysis and various chemical transformations. For instance, the reactions of similar phosphonium bromides under alkaline conditions and their subsequent transformations offer insights into the stability and reactivity of these compounds, which are crucial for synthesizing new chemicals with potential applications in various fields, including pharmaceuticals (Allen & Hutley, 1978).
Application in Synthesis of Complex Molecules
It's involved in the synthesis of complex organic molecules, such as perfluoroalkyl-6-(α-furyl)-2-pyranones. These reactions are significant in the field of organic synthesis and could have implications for the development of new materials or pharmaceutical compounds (Cao et al., 1999).
Mutagenicity Studies
In the field of toxicology and mutagenesis, similar compounds have been synthesized and tested for mutagenic activities in various biological systems. This kind of research is crucial for understanding the potential risks associated with exposure to these chemicals (Ichikawa et al., 1986).
特性
IUPAC Name |
(5-nitrofuran-2-yl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3P.BrH/c25-24(26)23-17-16-19(27-23)18-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXISEUXYUUMND-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



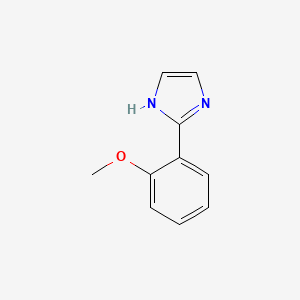
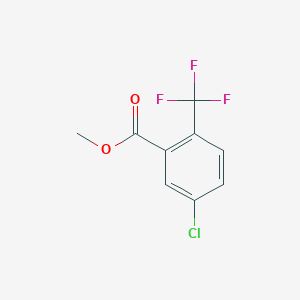

![1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B3042170.png)
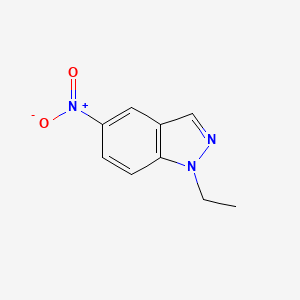
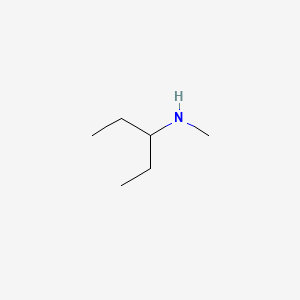
![Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate](/img/structure/B3042176.png)



![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B3042182.png)
